molecular formula C15H11N3OS B13706515 (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13706515
M. Wt: 281.3 g/mol
InChI Key: KTXQXTKOZNQPKN-JLHYYAGUSA-N
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Description

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2-mercaptoimidazole with pyridine-2-carbaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The aromatic rings and imine group allow for π-π stacking interactions and hydrogen bonding, which contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
  • (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine
  • Pyrrolidine derivatives

Uniqueness

(5E)-2-mercapto-3-phenyl-5-(pyridin-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of sulfur and nitrogen heterocycles, which provide distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

(5E)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11N3OS/c19-14-13(10-11-6-4-5-9-16-11)17-15(20)18(14)12-7-2-1-3-8-12/h1-10H,(H,17,20)/b13-10+

InChI Key

KTXQXTKOZNQPKN-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=N3)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)NC2=S

Origin of Product

United States

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